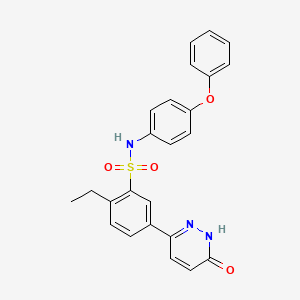![molecular formula C18H11ClN2O2S B11280930 N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide](/img/structure/B11280930.png)
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products. Compounds containing benzothiazole structures are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with 4-chlorobenzoyl chloride, followed by the coupling of the resulting intermediate with furan-2-carboxylic acid. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer cells, the compound may induce apoptosis by targeting key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its larvicidal and adulticidal activities against Aedes aegypti.
Riluzole: A glutamate transporter inducer used for the treatment of amyotrophic lateral sclerosis.
Ethoxzolamide: A carbonic anhydrase inhibitor indicated for the treatment of glaucoma and as a diuretic.
Properties
Molecular Formula |
C18H11ClN2O2S |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11ClN2O2S/c19-11-7-8-13(20-17(22)15-5-3-9-23-15)12(10-11)18-21-14-4-1-2-6-16(14)24-18/h1-10H,(H,20,22) |
InChI Key |
CFENZAQTXHOLFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,8-dimethyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-phenylacetamide](/img/structure/B11280852.png)
![N-(2-methoxyethyl)-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11280853.png)
![N-(2,4-Dimethylphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11280854.png)
![3-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11280858.png)
![4-Methoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11280862.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11280870.png)
![5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/structure/B11280872.png)
![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11280881.png)

![Ethyl 6-{[4-(ethoxycarbonyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11280896.png)

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11280906.png)
![1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(3-chloro-4-methylphenyl)piperidine-3-carboxamide](/img/structure/B11280916.png)
![3-ethyl-9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11280917.png)
